Ethylene terephthalate

Descripción general

Descripción

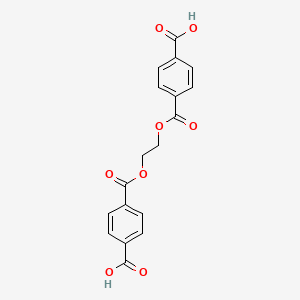

Ethylene terephthalate is a strong, stiff synthetic fiber and resin, and a member of the polyester family of polymers. It is widely used in the production of fibers for permanent-press fabrics, disposable beverage bottles, and photographic films. This compound is produced by the polymerization of ethylene glycol and terephthalic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethylene terephthalate is synthesized through two primary methods: direct esterification and transesterification. In the direct esterification method, terephthalic acid reacts with ethylene glycol under high temperatures (220-260°C) and pressures (0.3-0.6 MPa) to form this compound and water as a byproduct . The transesterification method involves the reaction between dimethyl terephthalate and ethylene glycol, producing methanol as a byproduct .

Industrial Production Methods: The industrial production of this compound typically involves a two-stage process: esterification followed by polycondensation. In the esterification stage, terephthalic acid and ethylene glycol react to form bis(2-hydroxyethyl) terephthalate. In the polycondensation stage, this intermediate undergoes further reaction to form long-chain this compound polymers .

Análisis De Reacciones Químicas

Types of Reactions: Ethylene terephthalate primarily undergoes hydrolysis, transesterification, and thermal degradation reactions. Hydrolysis involves the breakdown of the polymer in the presence of water, leading to the formation of terephthalic acid and ethylene glycol . Transesterification reactions involve the exchange of ester groups between this compound and alcohols, producing new esters and alcohols . Thermal degradation occurs at high temperatures, resulting in the breakdown of the polymer into smaller molecules .

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions, elevated temperatures.

Transesterification: Alcohols (e.g., methanol), catalysts (e.g., sodium methoxide), moderate temperatures.

Thermal Degradation: High temperatures (above 300°C), inert atmosphere.

Major Products Formed:

Hydrolysis: Terephthalic acid, ethylene glycol.

Transesterification: New esters, alcohols.

Thermal Degradation: Smaller organic molecules, gases.

Aplicaciones Científicas De Investigación

Ethylene terephthalate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying polymerization and degradation processes.

Biology: Investigated for its interactions with enzymes that can degrade plastics, such as PETase.

Medicine: Explored for use in medical devices and drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of fibers, films, and packaging materials.

Mecanismo De Acción

Ethylene terephthalate is often compared with other polyesters, such as polybutylene terephthalate and polytrimthis compound. These compounds share similar chemical structures but differ in their physical properties and applications . For instance, polybutylene terephthalate has higher flexibility and impact resistance, making it suitable for engineering plastics . Polytrimthis compound, on the other hand, has better elastic recovery and is used in textile applications .

Comparación Con Compuestos Similares

- Polybutylene terephthalate

- Polytrimethylene terephthalate

- Polyethylene naphthalate

This compound stands out due to its excellent balance of strength, stiffness, and chemical resistance, making it a versatile material for various applications .

Actividad Biológica

Ethylene terephthalate, primarily in the form of poly(this compound) (PET), is a widely used polymer known for its applications in textiles, packaging, and containers. While PET is valued for its durability and lightweight properties, its biological activity and environmental impact have garnered significant attention in recent research. This article explores the biological activity of this compound, focusing on its biodegradation, toxicity, and potential for biological valorization.

Overview of this compound

- Chemical Structure : this compound is a polyester formed from the polymerization of terephthalic acid (TPA) and ethylene glycol (EG).

- Applications : Commonly used in beverage bottles, food containers, and synthetic fibers.

Biodegradation of Poly(this compound)

Biodegradation is a critical process for mitigating the environmental impact of PET waste. Recent studies have highlighted various biological methods to enhance PET degradation:

Enzymatic Degradation

- PETase Enzymes : Research has identified specific enzymes, such as PETase, capable of degrading PET. A study demonstrated that engineered whole-cell biocatalysts could significantly enhance the degradation rate of highly crystallized PET (hcPET) by approximately 328.8-fold compared to purified PETase alone .

- Mechanism : The enzymatic degradation involves the cleavage of PET into monomers like mono(2-hydroxyethyl) terephthalic acid (MHET), which can be further processed into valuable compounds .

- Case Study : An engineered yeast strain displaying both hydrophobin (HFBI) and PETase on its surface showed promising results in degrading hcPET, indicating a viable approach for biotechnological applications in waste management .

Microbial Degradation

Recent findings have also pointed to specific bacteria capable of assimilating PET as a carbon source:

- Bacterial Strains : Certain strains of Ideonella sakaiensis have been shown to effectively degrade PET, utilizing it for growth and reproduction . This highlights the potential for bioremediation strategies using microbial communities.

Toxicity and Environmental Impact

Despite its utility, PET poses several ecological challenges:

- Microplastic Pollution : The breakdown of PET into microplastics raises concerns regarding toxicity to aquatic ecosystems. Studies indicate that microplastics can reduce cell migration and proliferation in human stem cells .

- Ecotoxicology : The presence of PET in various environments (groundwater, soils) has been linked to adverse effects on wildlife and human health due to potential leaching of harmful additives used during production .

Biological Valorization

Biological valorization refers to converting waste materials into higher-value products:

- Conversion of Monomers : Research has demonstrated that TPA can be biologically converted into several aromatic compounds using engineered Escherichia coli. This process yields products such as gallic acid and catechol with conversion efficiencies ranging from 32.7% to 92.5% .

- Potential Applications : These valorization pathways not only provide a means to recycle PET but also create valuable chemicals for industrial use, thereby enhancing the economic viability of recycling processes.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Main Components | Terephthalic acid (TPA), Ethylene glycol (EG) |

| Biodegradation Mechanisms | Enzymatic degradation via PETase; microbial degradation by Ideonella sakaiensis |

| Toxicity Concerns | Microplastic pollution affecting aquatic life; potential human health risks |

| Biological Valorization | Conversion of TPA into valuable compounds like gallic acid and catechol |

Propiedades

IUPAC Name |

4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBOYZZQPYDMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024365 | |

| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225-05-0 | |

| Record name | Ethylene terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLENE TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUW339S4L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.